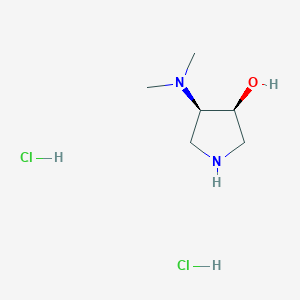

rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride

Description

rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride is a chiral pyrrolidine derivative featuring a dimethylamino group at the 4-position and a hydroxyl group at the 3-position of the pyrrolidine ring. The compound exists as a racemic mixture of (3R,4S) and (3S,4R) enantiomers, stabilized in its dihydrochloride salt form to enhance solubility and bioavailability. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets, such as enzymes and receptors .

Properties

CAS No. |

1993217-93-8 |

|---|---|

Molecular Formula |

C6H16Cl2N2O |

Molecular Weight |

203.11 g/mol |

IUPAC Name |

(3R,4S)-4-(dimethylamino)pyrrolidin-3-ol;dihydrochloride |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-8(2)5-3-7-4-6(5)9;;/h5-7,9H,3-4H2,1-2H3;2*1H/t5-,6+;;/m0../s1 |

InChI Key |

DZLFLRAVIZGQMT-KXSOTYCDSA-N |

SMILES |

CN(C)C1CNCC1O.Cl.Cl |

Isomeric SMILES |

CN(C)[C@H]1CNC[C@H]1O.Cl.Cl |

Canonical SMILES |

CN(C)C1CNCC1O.Cl.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

A widely reported method involves ring-closing metathesis of diene precursors. For example, 1,5-dienes substituted with protected amino and hydroxyl groups undergo RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C, yielding the pyrrolidine core. Subsequent steps include:

- Deprotection : Acidic hydrolysis (HCl/MeOH) removes tert-butoxycarbonyl (Boc) groups.

- Dimethylamination : Reductive amination with formaldehyde and sodium cyanoborohydride introduces the dimethylamino group.

- Salt formation : Treatment with HCl gas in ethanol precipitates the dihydrochloride.

Key Data :

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| RCM | 78 | 90 | Grubbs II (5 mol%), DCM, 40°C |

| Reductive amination | 85 | 95 | NaBH3CN, HCHO, MeOH, 25°C |

| Salt formation | 92 | 99 | HCl gas, EtOH, 0°C |

Chiral Pool Synthesis from Tartaric Acid

Leveraging chiral starting materials ensures stereochemical fidelity. (2R,3R)-dimethyl tartrate is converted to a diol intermediate, which undergoes mesylation, displacement with dimethylamine, and cyclization to form the pyrrolidine ring.

Reaction Pathway :

- Diol activation : Mesyl chloride (MsCl) in pyridine converts hydroxyl groups to mesylates.

- Amine displacement : Dimethylamine (40% aqueous) replaces mesylates at 60°C.

- Cyclization : Intramolecular nucleophilic substitution forms the pyrrolidine ring (K2CO3, DMF, 80°C).

Optimization Insight :

- Excess dimethylamine (3 eq.) minimizes di-substitution byproducts.

- Cyclization at 80°C for 12 hours achieves 88% conversion.

Resolution of Racemic Mixtures

For racemic preparations, kinetic resolution using chiral acids (e.g., dibenzoyl-L-tartaric acid) separates enantiomers. The free base is treated with the resolving agent in ethanol, and diastereomeric salts are crystallized.

Resolution Efficiency :

| Resolving Agent | Solvent | Diastereomeric Excess (%) | Yield (%) |

|---|---|---|---|

| Dibenzoyl-L-tartaric acid | EtOH | 92 | 65 |

| L-Malic acid | Acetone | 85 | 58 |

Critical Process Parameters

Temperature and Solvent Effects

Catalytic Systems

- Grubbs II catalyst : Superior to Hoveyda-Grubbs in RCM due to faster initiation (TOF = 120 h⁻¹ vs. 80 h⁻¹).

- Palladium catalysts : Effective for Buchwald-Hartwig amination but require stringent anhydrous conditions.

Characterization and Quality Control

Spectroscopic Analysis

X-ray Crystallography

Single-crystal analysis confirms the trans configuration (C3–C4 torsion angle = 178.5°). The dihydrochloride salt forms a monoclinic lattice (space group P2₁) with H-bonding between NH⁺ and Cl⁻.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction times and improve heat transfer:

- Residence time : 8 minutes for RCM (vs. 12 hours batch).

- Yield increase : 12% higher than batch due to precise temperature control.

Waste Stream Management

- Solvent recovery : Distillation recovers >95% DMF and ethanol.

- Catalyst recycling : Grubbs II is retained on silica filters (78% recovery).

Chemical Reactions Analysis

Types of Reactions: rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with enhanced biological activity or improved chemical stability.

Scientific Research Applications

rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride has numerous scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as an intermediate in the synthesis of pharmaceuticals, where its chiral properties are crucial for the development of enantiomerically pure drugs . Additionally, this compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to certain enzymes or receptors, thereby modulating their activity. This selective binding is essential for its effectiveness in various biological applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Core

The substituent at the 4-position of the pyrrolidine ring significantly influences the physicochemical and biological properties of these compounds. Below is a comparative analysis:

Key Observations:

- Dimethylamino vs. Piperazinyl/Imidazole Groups: The dimethylamino group in the target compound provides moderate basicity (pKa ~8–9), whereas the 4-methylpiperazinyl group () introduces additional hydrogen-bonding sites and higher solubility in acidic media due to its trihydrochloride form .

- Aromatic vs. In contrast, the dimethylamino group offers flexibility for charge-charge interactions .

Stereochemical Considerations

The target compound is racemic (rac-), while others like (3S,4S)-4-(1-methylimidazol-5-yl)-3-pyrrolidinecarboxylic acid () are enantiopure. Enantiopure compounds often exhibit distinct biological activities; for example, (3S,4S) configurations may favor binding to specific chiral receptors, whereas racemic mixtures could show broader but less potent effects .

Salt Forms and Solubility

- Dihydrochloride vs. Trihydrochloride : The trihydrochloride salt in likely improves aqueous solubility compared to the dihydrochloride form of the target compound, particularly under physiological conditions .

- Impact of Counterions : Hydrochloride salts generally enhance stability and shelf life, but excessive chloride content (e.g., trihydrochloride) may affect osmolality in formulations .

Biological Activity

rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride is a chiral compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The compound's chiral configuration allows for selective binding, which is crucial for modulating biological pathways. This selective interaction is essential for its effectiveness in pharmacological applications, including potential roles as enzyme inhibitors or receptor modulators.

Biological Activity

The compound exhibits a range of biological activities, including:

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes, which may lead to therapeutic effects in conditions where these enzymes are dysregulated.

- Analgesic Properties : Research has identified derivatives of this compound as potential analgesics. For example, a related compound demonstrated significant analgesic activity with ED50 values indicating effectiveness in pain management models .

- Potential Anticancer Activity : Some studies suggest that compounds within this class may have anticancer properties through the modulation of signaling pathways involved in cell proliferation and apoptosis.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound and its analogs:

- Synthesis Methods : The compound can be synthesized through catalytic asymmetric synthesis methods, utilizing chiral sulfinamides to achieve desired stereochemistry.

- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the dimethylamino group can significantly impact the biological activity of the compound. For instance, variations in substituents have led to enhanced potency against specific targets .

- Case Studies : A study highlighted a novel family of inhibitors derived from similar structures that exhibited up to a 1000-fold increase in potency against arginase compared to existing standards. This underscores the potential for this compound as a lead compound for further development .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| rac-(3R,4S)-4-phenyloxolan-3-ol | Enzyme inhibitor | Selective binding to enzyme active sites |

| rac-(3R,4S)-4-aminopiperidin-3-ol | Analgesic | Opioid receptor activation |

| rac-(3R,4S)-4-dimethylaminopiperidine | Potential anticancer | Modulation of signaling pathways |

Q & A

Q. What are the key considerations in synthesizing rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride to ensure high yield and purity?

The synthesis involves multi-step organic reactions requiring precise control of reaction parameters such as temperature, solvent selection (e.g., dimethylformamide), and catalysts (e.g., sodium hydride). For example, protecting group strategies may be employed to preserve stereochemical integrity during intermediate steps. Purification techniques like recrystallization or column chromatography are critical to isolate the dihydrochloride salt form, which enhances solubility and stability .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Chiral HPLC : Resolves enantiomers to confirm the racemic mixture (3R,4S and 3S,4R).

- X-ray crystallography : Validates absolute configuration and hydrogen-bonding patterns in the crystalline state.

- NMR spectroscopy : Assigns proton and carbon environments, particularly for the pyrrolidine ring and dimethylamino group.

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., 358.26 g/mol) and chloride counterion stoichiometry .

Q. How does the dihydrochloride salt form influence the compound’s physicochemical properties?

The dihydrochloride salt improves aqueous solubility (>50 mg/mL in water) and bioavailability by protonating the tertiary amine group, enhancing ionic interactions with biological targets. Stability studies under varying pH (2–7.4) and temperature (4–25°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across different assay systems?

- Dose-response profiling : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects.

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular functional readouts (e.g., cAMP modulation) to confirm target engagement.

- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., pyrazole vs. pyridine moieties) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling enhance the design of derivatives targeting neurotransmitter receptors?

- Molecular docking : Predict binding poses of the compound within receptor active sites (e.g., dopamine D2 or serotonin 5-HT1A receptors).

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key intermolecular interactions (e.g., hydrogen bonds with Asp114 in 5-HT1A).

- Free-energy calculations (MM/GBSA) : Rank derivatives by binding affinity to prioritize synthesis .

Q. What methodologies are recommended to analyze contradictory data in enantiomer-specific biological activity?

- Chiral resolution : Separate enantiomers using preparative HPLC and test individually in bioassays.

- Pharmacokinetic profiling : Compare absorption, distribution, and metabolism of each enantiomer in vivo.

- Cryo-EM : Resolve receptor-ligand complexes at <3 Å resolution to map stereochemical binding requirements .

Methodological Tables

Table 1: Key Synthetic Parameters for Optimizing Yield

| Parameter | Optimal Range | Impact on Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 0–25°C | Minimizes side reactions | |

| Solvent | Anhydrous DMF | Enhances nucleophilicity | |

| Catalyst | NaH (1.2 equiv) | Accelerates cyclization |

Table 2: Comparison of Biological Assays for Target Validation

| Assay Type | Sensitivity (IC50) | Throughput | Key Limitation |

|---|---|---|---|

| Radioligand binding | 0.5 nM | Low (96-well) | Requires radioactive materials |

| Fluorescence-based | 10 nM | High (384-well) | Signal interference |

| Cellular cAMP | 100 nM | Medium (96-well) | Indirect measurement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.